3-(5-Methylfuran-2-yl)prop-2-ynoic acid
Description
3-(5-Methylfuran-2-yl)prop-2-ynoic acid is a heterocyclic carboxylic acid featuring a 5-methylfuran-2-yl group attached to a propiolic acid (prop-2-ynoic acid) backbone. The compound combines the electron-rich aromatic furan ring with the electron-withdrawing triple bond of the propargyl acid, which confers unique physicochemical properties. The methyl group on the furan enhances lipophilicity, while the triple bond increases acidity compared to saturated or single-bonded analogs .
Properties
CAS No. |
77034-21-0 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H6O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,1H3,(H,9,10) |
InChI Key |
DJTIHHSFRKQYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the use of furan derivatives and alkyne precursors. The reaction typically involves the coupling of 5-methylfuran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Functionalized furan derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The furan ring and alkyne moiety allow the compound to participate in various biochemical reactions. It can inhibit the activity of certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their differences, and properties:
Electronic and Reactivity Differences
- Acidity: The triple bond in propiolic acid derivatives (e.g., 3-(5-methylfuran-2-yl)prop-2-ynoic acid) increases acidity compared to propanoic acid analogs (pKa ~2-3 vs. ~4-5) due to stronger electron withdrawal .
- Aromatic vs. Saturated Rings : Aromatic furans (as in the target compound) exhibit conjugation-enhanced stability, while saturated analogs (e.g., oxolan derivatives) lack this benefit, reducing their reactivity in electrophilic substitutions .
- Heteroatom Effects : Thiophene analogs (e.g., CAS 177575-26-7) show higher polarizability and thermal stability compared to furan derivatives, making them suitable for high-temperature applications .
Biological Activity
3-(5-Methylfuran-2-yl)prop-2-ynoic acid is a compound of interest due to its unique structural features and potential biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological potential.
Chemical Structure and Properties
The compound 3-(5-Methylfuran-2-yl)prop-2-ynoic acid consists of a furan ring fused with a propynoic acid moiety. Its molecular formula is , which contributes to its reactivity and interaction with biological systems. The presence of the furan ring is significant as compounds containing this heterocyclic structure are known for diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anti-inflammatory Effects
Research indicates that compounds with furan structures can exhibit anti-inflammatory properties . For instance, certain furan-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell lines, including RAW264.7 macrophages . This suggests that 3-(5-Methylfuran-2-yl)prop-2-ynoic acid may similarly modulate inflammatory responses.
2. Antitumor Activity
Preliminary studies have indicated that derivatives of furan compounds can possess antitumor activity . For example, certain furan-based molecules have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms of action for 3-(5-Methylfuran-2-yl)prop-2-ynoic acid remain to be fully elucidated but may involve similar pathways.
Data Summary
The following table summarizes key findings related to the biological activity of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid and related compounds:
Case Study 1: Inhibition of Inflammatory Cytokines
A study conducted on RAW264.7 macrophages treated with various furan derivatives showed significant inhibition of inflammatory markers when exposed to lipopolysaccharide (LPS). The results indicated that the presence of the furan moiety was crucial for the observed anti-inflammatory effects, suggesting that 3-(5-Methylfuran-2-yl)prop-2-ynoic acid may also exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
